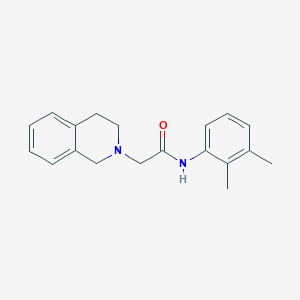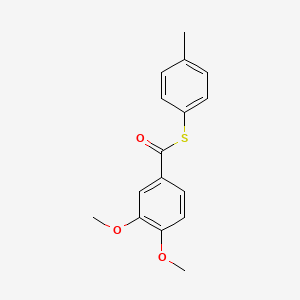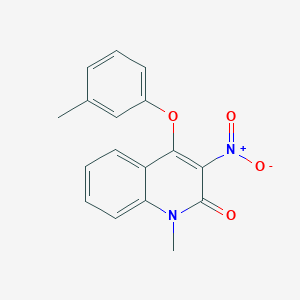![molecular formula C17H17F2NO2 B5879585 N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide](/img/structure/B5879585.png)
N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation.
作用機序
N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide selectively binds to and inhibits the TRPV1 channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. TRPV1 channels are primarily expressed in sensory neurons and are involved in pain perception and inflammation. This compound's inhibition of TRPV1 channels leads to a decrease in calcium influx, which results in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound's inhibition of TRPV1 channels has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce pain and inflammation in various conditions, including arthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been shown to have anti-tumor effects in some cancer models, although the mechanism of action is not fully understood. Additionally, this compound has been shown to have a role in thermoregulation, as TRPV1 channels are involved in temperature sensing.
実験室実験の利点と制限
N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's selective antagonism of TRPV1 channels makes it a useful tool for studying the role of these channels in various diseases and conditions. However, this compound's potency and selectivity may vary depending on the experimental conditions, and it may have off-target effects at higher concentrations. Additionally, this compound's low solubility in aqueous solutions may limit its use in some experiments.
将来の方向性
N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's potential therapeutic applications and selective antagonism of TRPV1 channels make it a promising candidate for further research. Future studies could investigate this compound's efficacy and safety in various disease models, as well as its potential as a cancer therapy. Additionally, further research could explore the mechanism of this compound's anti-tumor effects and its role in thermoregulation. Finally, the development of more potent and selective TRPV1 antagonists could lead to the discovery of new therapeutic targets for pain and inflammation-related disorders.
合成法
N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide can be synthesized using a multi-step process starting from 2,6-difluoroanisole and 4-isopropylbenzoic acid. The first step involves the formation of 2-(difluoromethoxy)benzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-isopropylaniline to yield this compound.
科学的研究の応用
N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide has been studied for its potential therapeutic applications in various diseases and conditions. TRPV1 channels are involved in pain perception, inflammation, and thermoregulation, and this compound's selective antagonism of these channels makes it a promising candidate for the treatment of pain and inflammation-related disorders. This compound has also been studied in the context of cancer, where TRPV1 channels are overexpressed in some cancer cells, and this compound's inhibition of these channels may have anti-tumor effects.
特性
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2/c1-11(2)12-7-9-13(10-8-12)16(21)20-14-5-3-4-6-15(14)22-17(18)19/h3-11,17H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDHDTWEEIKLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5879516.png)
![4-{[4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B5879531.png)




![3-{[(acetylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5879555.png)


![N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B5879565.png)

![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5879583.png)
![2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)